molecular formula C31H29NO8 B057436 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside CAS No. 114102-89-5

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside

Cat. No.: B057436
CAS No.: 114102-89-5
M. Wt: 543.6 g/mol
InChI Key: SUCAEOBOBJPBKG-HBMYTODVSA-N
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Biochemical Analysis

Biochemical Properties

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside plays a crucial role in biochemical reactions, particularly in the detection of galactosidase activity . It can be hydrolyzed by galactosidase, an enzyme that breaks down lactose into galactose and glucose . The hydrolysis of this compound results in the release of galactose and a yellow chromogenic compound .

Cellular Effects

The cellular effects of this compound are primarily related to its role in galactosidase activity. By serving as a substrate for galactosidase, it can influence cellular metabolism, particularly the breakdown of lactose into galactose and glucose

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the enzyme galactosidase. The compound serves as a substrate for galactosidase, which hydrolyzes it to release galactose and a yellow chromogenic compound . This reaction can be used to detect the presence and activity of galactosidase in a sample .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its role as a substrate in galactosidase assays

Metabolic Pathways

This compound is involved in the metabolic pathway of lactose degradation, where it serves as a substrate for the enzyme galactosidase . The hydrolysis of this compound results in the release of galactose, which can then enter other metabolic pathways.

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the localization of galactosidase, the enzyme that hydrolyzes it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactose followed by the introduction of the 2-nitrophenyl group. The trityl group is used to protect the 6-OH position of galactose, and the 2-nitrophenyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the substitution reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside is primarily used in scientific research as a chromogenic substrate to detect galactosidase activity. This application is significant in various fields:

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-(2-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-19-11-10-18-24(25)32(36)37)20-38-31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26-30,33-35H,20H2/t26-,27+,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCAEOBOBJPBKG-HBMYTODVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456426
Record name 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114102-89-5
Record name 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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